4-methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid
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Overview
Description
4-Methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, an isoquinoline moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminophenol derivative with an aldehyde under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolines or derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound may be explored for its therapeutic potential. Its structural similarity to other bioactive molecules suggests it could be used in the treatment of various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in material science and polymer chemistry.
Mechanism of Action
The mechanism by which 4-methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid exerts its effects involves its interaction with specific molecular targets. The isoquinoline moiety can bind to receptors or enzymes, modulating their activity. The carboxylic acid group may also play a role in its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share the isoquinoline core but may differ in their substituents and functional groups.
Indole derivatives: These compounds have a similar heterocyclic structure but differ in the arrangement of atoms.
Uniqueness: 4-Methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and stability, making it distinct from other isoquinoline derivatives.
Properties
IUPAC Name |
4-methoxy-3-methyl-3-[(1-oxo-2H-isoquinoline-3-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(9-23-2,8-13(19)20)18-15(22)12-7-10-5-3-4-6-11(10)14(21)17-12/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAARIXBTSXNHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(COC)NC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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